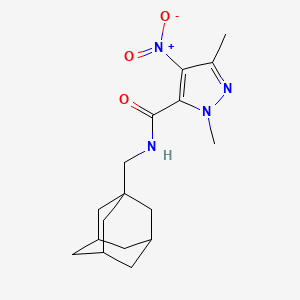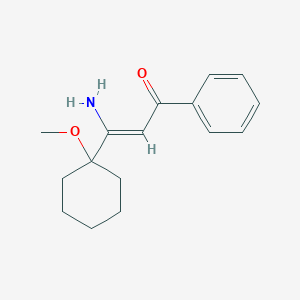
N-(1-adamantylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide, commonly known as ADMIO, is a pyrazole-based compound that has been extensively studied for its potential therapeutic applications. ADMIO has been found to exhibit a range of biochemical and physiological effects, making it an important compound in drug development research. In
Mécanisme D'action
The exact mechanism of action of ADMIO is not fully understood. However, it is believed that ADMIO exerts its therapeutic effects by modulating various signaling pathways in the body. ADMIO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. ADMIO has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
ADMIO has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. ADMIO has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. ADMIO has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. ADMIO has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ADMIO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. ADMIO has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, ADMIO also has some limitations for lab experiments. ADMIO has a low solubility in water, which can make it difficult to use in certain assays. ADMIO also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on ADMIO. One area of research is to further elucidate the mechanism of action of ADMIO. This could involve studying the effects of ADMIO on specific signaling pathways and identifying its molecular targets. Another area of research is to optimize the synthesis method of ADMIO to improve its yield and purity. Additionally, further preclinical and clinical studies are needed to evaluate the therapeutic potential of ADMIO for various diseases.
Applications De Recherche Scientifique
ADMIO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. ADMIO has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ADMIO has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-10-14(21(23)24)15(20(2)19-10)16(22)18-9-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-13H,3-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYDFXGWSYRTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NCC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)
![ethyl 5-benzyl-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4724740.png)

![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4724749.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4724779.png)
![N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724784.png)
![3-cyclohexyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4724789.png)
![N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)
![1-(2,6-dichlorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4724814.png)
![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4724821.png)

![3-{[(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4724833.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4724838.png)